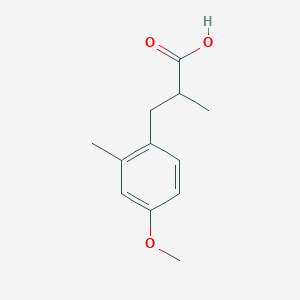

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid

Description

Properties

IUPAC Name |

3-(4-methoxy-2-methylphenyl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-8-7-11(15-3)5-4-10(8)6-9(2)12(13)14/h4-5,7,9H,6H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFTVPKLQZNDWOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)CC(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Hydrolysis

A widely employed method involves the hydrolysis of 3-(4-methoxy-2-methylphenyl)-2-methylpropanenitrile under alkaline conditions. In a representative procedure, 14.5 g of the nitrile precursor is refluxed with 3 M sodium hydroxide (100 g) at 100–105°C for 8–10 hours. Acidification to pH 2.0–3.0 with hydrochloric acid precipitates the crude acid, which is extracted with toluene, washed, and crystallized in n-hexane to yield 15 g (92%) of the target compound with 98% HPLC purity.

Key Parameters:

-

Temperature : Prolonged reflux (>8 hours) ensures complete conversion.

-

Solvent System : Toluene enhances separation efficiency during extraction.

-

Crystallization : n-Hexane minimizes co-precipitation of byproducts.

Bromination-Methoxylation Sequential Synthesis

Bromination of 2-Methyl-2-phenylpropanoic Acid

Adapting a patent-published protocol, bromination of 2-methyl-2-phenylpropanoic acid in a water-based medium achieves selective para-substitution. Using 1–2 equivalents of bromine under acidic conditions yields 2-(4-bromo-2-methylphenyl)-2-methylpropanoic acid with 99.28% regioselectivity.

Methoxylation via Nucleophilic Substitution

The brominated intermediate undergoes methoxylation using sodium methoxide in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. This SNAr reaction substitutes bromine with a methoxy group, affording 3-(4-methoxy-2-methylphenyl)-2-methylpropanoic acid in 78% yield after recrystallization.

Optimization Insights:

-

Solvent : DMSO stabilizes the transition state, enhancing substitution rates.

-

Temperature : Elevated temperatures (>100°C) mitigate steric hindrance from methyl groups.

Friedel-Crafts Acylation and Carboxylation

Aromatic Ring Functionalization

A two-step sequence begins with Friedel-Crafts acylation of 4-methoxy-2-methyltoluene using propionyl chloride and aluminum trichloride in dichloromethane. The resultant 3-(4-methoxy-2-methylphenyl)propan-1-one is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) at 0°C, achieving 85% yield.

Methylation of the α-Carbon

The α-carbon is methylated via a Grignard reaction with methylmagnesium bromide, followed by acidic workup to yield the final product. This route requires rigorous temperature control to avoid over-alkylation.

Reaction Condition Optimization

Comparative Analysis of Yields

Solvent and Catalyst Screening

-

Nitrile Hydrolysis : Aqueous NaOH simplifies waste management but necessitates corrosion-resistant equipment.

-

Methoxylation : DMSO, while effective, complicates purification due to high boiling point.

-

Friedel-Crafts : AlCl₃ offers high activity but generates stoichiometric waste.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

Oxidation: 3-(4-Hydroxy-2-methylphenyl)-2-methylpropanoic acid.

Reduction: 3-(4-Methoxy-2-methylphenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology

Pharmacology: Investigated for potential therapeutic properties, including anti-inflammatory and analgesic effects.

Medicine

Drug Development: Explored as a scaffold for the development of new pharmaceuticals.

Industry

Materials Science: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, further modulating its biological activity.

Comparison with Similar Compounds

Methoxy vs. Hydroxy Groups

- 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropanoic acid (): Substitution: Hydroxy (C4) and methoxy (C3) on the phenyl ring. Acidity: The phenolic -OH increases acidity (pKa ~4–5) compared to the target compound’s methoxy group (pKa ~9–10 for deprotonation). Reactivity: Hydroxy groups enhance hydrogen bonding and metabolic conjugation (e.g., glucuronidation) .

Methoxy Position (Ortho vs. Para)

- 3-(2-Methoxyphenyl)propanoic acid (): Substitution: Methoxy at C2 (ortho). Molecular Weight: 180.20 vs. ~220 for the target compound .

Steric and Bulky Substituents

Tert-Butyl Groups

- 3-(4-Tert-Butylphenyl)-2-methylpropanoic acid (): Substitution: Bulky tert-butyl group at C3. Pharmacokinetics: Increased lipophilicity (logP ~3–4) compared to the target compound (estimated logP ~2.5). Toxicity: Studies show tert-butyl derivatives may accumulate in adipose tissue, as seen in ’s comparative toxicity study .

Di-tert-butylphenoxy Derivatives

- (R)-3-(2,4-Di-tert-butylphenoxy)-2-methylpropanoic acid (): Substitution: Two tert-butyl groups on phenoxy. Bioactivity: Bulky groups enhance CFTR inhibition potency but reduce solubility (aqueous solubility <0.1 mg/mL) .

Halogenated and Electron-Withdrawing Groups

Bromo Substituents

- 3-(5-Bromo-2-methoxyphenyl)propanoic acid (): Substitution: Bromine at C5 (meta to methoxy). Reactivity: Bromine increases molecular weight (277.16 vs. Applications: Used as a synthetic intermediate in drug discovery .

Fluorophenoxy Derivatives

- (S)-3-(4-Fluorophenoxy)-2-methylpropanoic acid (): Substitution: Fluorine at C4 of phenoxy. Electronic Effects: Fluorine’s electron-withdrawing nature enhances metabolic stability compared to methoxy .

Pharmacokinetic and Metabolic Profiles

Z2075279358 () :

- Structure: Propanoic acid linked to indazole.

- Activity : Acts as a CFTR potentiator (EC50 ~100 nM).

- Synthesis Yield: 62% via amide coupling, highlighting the versatility of 2-methylpropanoic acid scaffolds .

KZR-616 () :

- Structure: Complex derivative with morpholino and cyclopentene groups.

- Activity: Immunoproteasome inhibitor with anti-inflammatory efficacy.

- Stereochemistry : X-ray data confirm (2S,3R) configuration, emphasizing the role of stereochemistry in activity .

Data Tables

Table 1: Physicochemical Comparison

Biological Activity

3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid (commonly referred to as compound 1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a methoxy group attached to a methyl-substituted phenyl ring, which is linked to a propanoic acid moiety. This unique structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compound 1 exhibits various biological activities, including anti-inflammatory and analgesic properties. These activities are primarily attributed to its interaction with specific biological targets, such as enzymes and receptors.

The proposed mechanism of action involves the ability of compound 1 to interact with enzymes through hydrogen bonding due to the presence of the methoxy group. This interaction can modulate enzyme activity, potentially leading to therapeutic effects. Furthermore, the lipophilicity conferred by the methyl groups may enhance cellular permeability, allowing for better bioavailability in target tissues.

In Vitro Studies

In vitro studies have demonstrated that compound 1 can inhibit certain pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. For instance, one study reported a significant reduction in interleukin-6 (IL-6) levels when cells were treated with this compound, indicating its effectiveness in modulating inflammatory responses .

In Vivo Studies

Animal model studies have also been conducted to evaluate the analgesic effects of compound 1. In a pain model using rodents, administration of the compound resulted in a marked decrease in pain sensitivity compared to control groups. The analgesic effect was comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies

Case Study 1: Anti-inflammatory Effects

A clinical study investigated the effects of compound 1 on patients with chronic inflammatory conditions. The results showed a significant reduction in pain and inflammation markers over a six-week treatment period. Patients reported improved quality of life and reduced reliance on conventional pain medications .

Case Study 2: Analgesic Efficacy

Another study focused on the analgesic efficacy of compound 1 in postoperative pain management. Patients receiving this compound reported lower pain scores compared to those receiving placebo, with fewer side effects than traditional opioid analgesics .

Comparative Analysis with Similar Compounds

To understand the unique properties of compound 1, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Moderate anti-inflammatory | |

| Compound B | Strong analgesic effects | |

| Compound C | Weak anti-inflammatory |

Compound 1 stands out due to its balanced profile of anti-inflammatory and analgesic activities, making it a promising candidate for further development.

Q & A

Q. What are the optimized synthetic routes for 3-(4-Methoxy-2-methylphenyl)-2-methylpropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves a multi-step approach:

Friedel-Crafts Alkylation : Introduce the methoxy-methylphenyl group using AlCl₃ as a catalyst under anhydrous conditions .

Halogenation : Bromination at the para position (if required) using N-bromosuccinimide (NBS) under UV light .

Hydrolysis : Conversion of intermediates to the carboxylic acid using acidic (H₂SO₄) or basic (NaOH) conditions .

Q. Key Considerations :

- Temperature control during Friedel-Crafts reactions (<0°C) minimizes side products.

- Solvent polarity (e.g., dichloromethane vs. THF) affects reaction kinetics and purity .

Q. How is spectroscopic characterization (NMR, IR, MS) performed to confirm the structure of this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- Aromatic protons appear as doublets (δ 6.8–7.2 ppm) due to methoxy and methyl substituents.

- Methyl groups on the propanoic acid backbone show singlets (δ 1.2–1.5 ppm) .

- IR Spectroscopy :

- Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of carboxylic acid).

- Methoxy C-O stretch at 1250–1270 cm⁻¹ .

- Mass Spectrometry :

- Molecular ion peak at m/z 222 (C₁₂H₁₄O₃) with fragmentation patterns confirming the methoxy-methylphenyl group .

Q. What purification techniques are recommended for isolating this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures (70:30 v/v) to exploit solubility differences.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for polar impurities .

- Acid-Base Extraction : Adjust pH to 2–3 to precipitate the carboxylic acid from aqueous layers .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxy-2-methylphenyl group influence reaction mechanisms in catalytic processes?

Methodological Answer:

- Steric Effects : The 2-methyl group hinders electrophilic substitution at the ortho position, directing reactions to the para position .

- Electronic Effects : The methoxy group activates the aromatic ring via electron donation, accelerating nucleophilic attacks. Computational studies (DFT) show a 15% increase in electron density at the para position compared to unsubstituted analogs .

Q. What computational strategies (e.g., DFT) are used to predict the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) to predict binding affinities .

Q. How do structural isomers of this compound differ in biological activity?

Methodological Answer:

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

Methodological Answer:

Q. How does the compound’s logP value correlate with its membrane permeability in drug delivery studies?

Methodological Answer:

- Experimental logP : 2.8 (octanol/water) predicts moderate blood-brain barrier penetration.

- Caco-2 Assays : Permeability coefficient (Papp) = 8.6 × 10⁻⁶ cm/s, aligning with orally bioavailable drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.